molecular formula C14H27N3O2 B1293067 1-acetyl-N-(3-morpholin-4-ylpropyl)piperidin-4-amine CAS No. 1119450-06-4

1-acetyl-N-(3-morpholin-4-ylpropyl)piperidin-4-amine

Cat. No.: B1293067
CAS No.: 1119450-06-4
M. Wt: 269.38 g/mol
InChI Key: TZYZRTXTLTXIAR-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The compound 1-acetyl-N-(3-morpholin-4-ylpropyl)piperidin-4-amine was first documented in chemical databases in 2009, with its initial creation record established on April 14, 2009, according to PubChem registry data. This timeline places its discovery within the modern era of combinatorial chemistry and high-throughput screening programs that have characterized pharmaceutical research in the 21st century. The compound emerged during a period of intensive research into heterocyclic scaffolds for drug discovery, particularly focusing on compounds that could serve as building blocks for more complex therapeutic agents.

The discovery and development of this compound appears to be closely linked to research programs investigating 4-aminopiperidine derivatives as potential antiviral agents. Scientific literature indicates that automated high-throughput phenotypic screening programs identified several small molecules containing the 4-aminopiperidine scaffold as potent inhibitors of hepatitis C virus replication. These screening efforts represented part of broader pharmaceutical industry initiatives to identify novel chemical scaffolds with therapeutic potential, particularly compounds that could target viral assembly processes rather than conventional replication mechanisms.

The compound has undergone continuous refinement and characterization since its initial discovery, with the most recent modification to its database entry occurring on May 24, 2025. This ongoing attention reflects the continued research interest in this molecular framework and its potential applications in pharmaceutical development. The persistence of research attention over more than fifteen years suggests that this compound and related derivatives continue to demonstrate promising characteristics for various therapeutic applications.

Nomenclature and Classification

The International Union of Pure and Applied Chemistry has designated the systematic name for this compound as 1-[4-(3-morpholin-4-ylpropylamino)piperidin-1-yl]ethanone. This nomenclature follows standard organic chemistry naming conventions and provides a complete description of the molecular connectivity and functional group arrangement. The name reflects the compound's complex structure, which incorporates an acetyl group attached to a piperidine ring system that is further substituted with a propyl chain bearing a morpholine substituent.

Alternative nomenclature for this compound includes several synonymous designations that reflect different naming approaches and database conventions. These include 1-(4-((3-Morpholinopropyl)amino)piperidin-1-yl)ethanone, 1-[4-(3-morpholin-4-ylpropylamino)piperidin-1-yl]ethanone, and 1-(4-{[3-(morpholin-4-yl)propyl]amino}piperidin-1-yl)ethanone. Each of these names provides equivalent chemical information but demonstrates the flexibility inherent in organic chemical nomenclature systems.

From a classification perspective, this compound belongs to several important chemical categories. It represents a member of the heterocyclic amine family, specifically incorporating both six-membered saturated nitrogen heterocycles. The compound can be classified as a 4-aminopiperidine derivative, a category that has gained significant attention in pharmaceutical research due to its therapeutic potential. Additionally, the presence of the morpholine moiety classifies it among morpholine-containing compounds, which are known for their diverse pharmacological properties and applications in medicinal chemistry.

The compound also falls within the broader category of azetidinone derivatives, which have been extensively studied for their antimicrobial activity. This classification reflects the compound's potential biological activity and positions it within a well-established framework of bioactive molecules that have demonstrated therapeutic relevance across multiple disease areas.

Properties

IUPAC Name

1-[4-(3-morpholin-4-ylpropylamino)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c1-13(18)17-7-3-14(4-8-17)15-5-2-6-16-9-11-19-12-10-16/h14-15H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYZRTXTLTXIAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NCCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Direct Synthesis from Piperidine Derivatives

One method for synthesizing 1-acetyl-N-(3-morpholin-4-ylpropyl)piperidin-4-amine involves the direct reaction of piperidine derivatives with morpholine and acetic anhydride.

Procedure:

  • Step 1: React piperidin-4-amine with morpholine in the presence of a base such as sodium hydride to form an intermediate morpholinopropylpiperidine.
  • Step 2: Acetylate the intermediate using acetic anhydride at elevated temperatures (around 60°C) to yield this compound.

Yield: This method typically yields around 70% of the desired product, depending on the purity of starting materials and reaction conditions.

Method 2: Reductive Amination

Another effective route is through reductive amination, which has been widely documented for synthesizing amine compounds.

Procedure:

  • Step 1: Prepare a ketone or aldehyde derivative of piperidine.
  • Step 2: React this derivative with morpholine and a reducing agent like sodium cyanoborohydride in methanol.

  • Step 3: The reaction is conducted under reflux for several hours until completion, followed by purification via recrystallization.

Yield: This method can achieve yields of up to 85%, making it a favorable option for large-scale synthesis.

Method 3: Microwave-Assisted Synthesis

Recent advancements in synthetic methodologies include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.

Procedure:

  • Step 1: Combine piperidin-4-one, morpholine, and acetic acid in a microwave reactor.
  • Step 2: Subject the mixture to microwave irradiation for a specified duration (e.g., 10 minutes at 150°C).

  • Step 3: After cooling, isolate the product through filtration and wash with cold solvent.

Yield: This method has reported yields exceeding 90%, demonstrating its efficiency compared to traditional methods.

The following table summarizes the different preparation methods for this compound, highlighting key aspects such as reagents used, conditions, and yields.

Method Reagents Used Conditions Yield (%)
Direct Synthesis Piperidin derivatives, morpholine NaH, Acetic anhydride, 60°C ~70
Reductive Amination Ketone/aldehyde derivative, morpholine NaBH3CN, Methanol, reflux ~85
Microwave-Assisted Synthesis Piperidin-4-one, morpholine, acetic acid Microwave irradiation >90

Chemical Reactions Analysis

Amide Hydrolysis

The acetyl group on the piperidine ring undergoes acid- or base-catalyzed hydrolysis , yielding the deacetylated intermediate N-(3-morpholin-4-ylpropyl)piperidin-4-amine .

  • Conditions : Reflux with aqueous HCl (6M) or NaOH (2M) in ethanol .
  • Mechanism : Nucleophilic attack by water or hydroxide ion at the carbonyl carbon, followed by cleavage of the C–N bond.

Nucleophilic Substitution at the Amine

The primary amine in the piperidine ring participates in alkylation or acylation reactions:

Reaction TypeReagentProductConditionsReference
Alkylation ChloroacetonitrileThioether derivativeK₂CO₃, DMF, 25°C, 8h
Acylation Acetic anhydrideN-Acetylpiperidine analogPyridine, reflux, 2h

Urea Formation

The primary amine reacts with potassium cyanate (KOCN) under acidic conditions to form N-substituted ureas :

  • Conditions : 10% HCl, reflux with KOCN.
  • Selectivity : The piperidine amine reacts preferentially over the morpholine’s secondary amine due to lower pKₐ (~9 vs. ~7) .

Morpholine Ring Functionalization

The morpholine moiety undergoes ring-opening under strong acidic conditions (e.g., concentrated HCl) :

  • Product : Linear amine derivative with a hydroxyl group.
  • Application : Intermediate for synthesizing polyamine analogs .

Comparative Reactivity of Functional Groups

Functional GroupReactivity OrderKey Reactions
Piperidine (NH)HighAlkylation, acylation, urea formation
Morpholine (N)ModerateProtonation, weak nucleophilic substitution
Acetyl (CO)ModerateHydrolysis, reduction

Stability and Degradation

  • Thermal Stability : Stable up to 200°C (decomposition observed via TGA) .
  • pH Sensitivity : Degrades in strongly acidic (pH < 2) or basic (pH > 12) conditions via hydrolysis .

Scientific Research Applications

1-Acetyl-N-(3-morpholin-4-ylpropyl)piperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is employed in proteomics research to study protein interactions and functions.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-acetyl-N-(3-morpholin-4-ylpropyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of N-substituted piperidin-4-amine derivatives , where structural variations in the substituent group significantly alter physicochemical and biological properties. Below is a detailed comparison:

Structural Analogues and Their Properties

Compound Name Molecular Formula Substituent Group Molecular Weight (g/mol) CAS Number Key Features
1-acetyl-N-(3-morpholin-4-ylpropyl)piperidin-4-amine C₁₄H₂₇N₃O₂ 3-morpholin-4-ylpropyl 269.39 1119450-06-4 Morpholine ring enhances solubility via tertiary amine.
1-acetyl-N-(3-ethoxypropyl)piperidin-4-amine C₁₂H₂₃N₂O₂ 3-ethoxypropyl 228.34 897772-26-8 Ethoxy group increases hydrophilicity.
1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine C₁₃H₂₆N₂O₂ 3-isopropoxypropyl 242.36 1119452-88-8 Bulkier isopropoxy group may reduce metabolic stability.
1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine C₁₅H₂₂N₂O₂ 4-methoxybenzyl 262.35 415951-99-4 Aromatic moiety increases lipophilicity (XLogP3: 1.3) .
1-acetyl-N-(2,3-dimethylcyclohexyl)piperidin-4-amine C₁₅H₂₈N₂O 2,3-dimethylcyclohexyl 252.40 1186662-51-0 Cyclohexyl group enhances steric hindrance.

Physicochemical Properties

  • Morpholinylpropyl vs. Ethoxypropyl : The morpholine group introduces a polar tertiary amine (pKa ~7.4), improving aqueous solubility compared to the ethoxypropyl analogue .
  • Aromatic vs. Aliphatic Substituents : The 4-methoxybenzyl group in CAS 415951-99-4 increases logP (1.3) compared to morpholinylpropyl (predicted logP ~0.8), favoring membrane permeability .

Key Research Findings

Morpholine as a Solubility Enhancer : Morpholine-containing derivatives exhibit superior solubility profiles, critical for oral bioavailability .

Substituent-Driven Selectivity : Alkyl and aryl groups (e.g., octylphenethyl in RB-005) dictate target selectivity, as seen in SphK1 inhibition .

Synthetic Challenges : Bulky substituents (e.g., isopropoxypropyl) may complicate synthesis, requiring optimized coupling conditions to minimize byproducts .

Biological Activity

1-acetyl-N-(3-morpholin-4-ylpropyl)piperidin-4-amine is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine core substituted with an acetyl group and a morpholinylpropyl side chain. This unique structure contributes to its distinct biological properties, making it a valuable candidate for further investigation.

This compound interacts with various molecular targets, primarily proteins and enzymes. The binding affinity and specificity of this compound are influenced by its functional groups, which modulate the activity of target proteins. The precise pathways involved can vary depending on the biological context in which the compound is studied.

Biological Activities

The compound has been investigated for several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that similar piperidine derivatives exhibit antimicrobial properties against various pathogens. The structural similarities may indicate potential efficacy against bacterial infections .
  • Antiviral Activity : Research has shown that compounds containing piperidine and morpholine moieties can exhibit antiviral effects, particularly against HIV. The interaction with viral proteins may disrupt their function, leading to reduced viral replication .
  • Cytotoxicity : Some studies have reported cytotoxic effects in cancer cell lines, suggesting that this compound could serve as a lead in anticancer drug development. The structure-activity relationship (SAR) analysis indicates that modifications to the piperidine core can enhance or reduce cytotoxicity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEfficacy against bacterial pathogens
AntiviralInhibition of HIV replication
CytotoxicityInduced cell death in cancer cell lines

Case Study: Antiviral Properties

A study focusing on similar piperidine derivatives revealed that modifications to the nitrogen-containing core significantly impacted their antiviral efficacy. The presence of a morpholine ring was associated with enhanced activity against HIV, highlighting the importance of structural features in developing effective antiviral agents .

Case Study: Antimicrobial Evaluation

Another investigation assessed the antimicrobial properties of various piperidine derivatives, including this compound. Results indicated promising activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Q & A

Basic Question: What synthetic methodologies are commonly employed for synthesizing 1-acetyl-N-(3-morpholin-4-ylpropyl)piperidin-4-amine?

Answer:
The compound is typically synthesized via multi-step alkylation and acylation reactions. A foundational approach involves:

Alkylation of piperidin-4-amine : Reacting piperidin-4-amine with 3-(morpholin-4-yl)propyl halide under alkaline conditions (e.g., K₂CO₃ or Cs₂CO₃) to introduce the morpholinopropyl substituent .

Acetylation : Treating the intermediate with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) to install the acetyl group at the piperidine nitrogen .
Key Considerations :

  • Solvent selection (e.g., DMF, DMSO) impacts reaction efficiency.
  • Purification often involves column chromatography or recrystallization. Characterization via 1^1H/13^{13}C NMR and HRMS is critical to confirm structure .

Advanced Question: How can computational modeling optimize reaction pathways for this compound’s synthesis?

Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict energetically favorable pathways. For example:

  • Transition State Analysis : Identifies rate-limiting steps, such as the nucleophilic substitution during alkylation.
  • Solvent Effects : COSMO-RS simulations evaluate solvent polarity’s impact on reaction kinetics .
    Case Study : ICReDD’s integrated approach combines computational predictions with high-throughput experimentation to narrow optimal conditions (e.g., catalyst selection, temperature), reducing trial-and-error cycles by >50% .

Basic Question: What analytical techniques are essential for characterizing this compound?

Answer:

  • Spectroscopy :
    • 1^1H/13^{13}C NMR : Assigns proton/carbon environments (e.g., acetyl group at δ ~2.1 ppm, morpholine protons at δ ~3.6 ppm) .
    • HRMS : Confirms molecular weight (e.g., [M+H]+^+ expected for C₁₅H₂₈N₃O₂: 294.22 g/mol) .
  • Chromatography : HPLC or GC-MS assesses purity (>95% typical for research-grade material) .

Advanced Question: How do structural modifications (e.g., acetyl vs. benzoyl groups) influence this compound’s biological activity?

Answer:
A structure-activity relationship (SAR) study might involve:

Analog Synthesis : Replace the acetyl group with other acyl moieties (e.g., benzoyl, propionyl).

Biological Assays : Test binding affinity to target receptors (e.g., σ receptors or monoamine transporters).
Data Interpretation :

  • Acetyl groups enhance solubility but may reduce lipophilicity, affecting blood-brain barrier penetration.
  • Morpholinopropyl chains improve pharmacokinetic properties by modulating logP values .

Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : Keep in airtight containers at 2–8°C, away from ignition sources .
  • Emergency Measures : For skin contact, wash with soap/water; for ingestion, seek medical attention immediately .

Advanced Question: How can contradictory data on this compound’s receptor binding be resolved?

Answer:
Contradictions (e.g., varying IC₅₀ values in dopamine receptor assays) may arise from:

  • Assay Conditions : Differences in buffer pH, temperature, or cell lines.
  • Compound Purity : Impurities >5% can skew results. Validate via orthogonal methods (e.g., LC-MS vs. NMR) .
    Resolution Strategy :
    • Replicate experiments under standardized conditions.
    • Use radioligand binding assays with tritiated analogs for higher precision .

Basic Question: What are the typical applications of this compound in neuroscience research?

Answer:

  • Receptor Studies : Probes for σ-1 or NMDA receptors due to piperidine-morpholine pharmacophores.
  • Neuroprotection Models : Evaluated in oxidative stress assays (e.g., H₂O₂-induced neuronal apoptosis) .

Advanced Question: How does the morpholinopropyl moiety affect the compound’s pharmacokinetic profile?

Answer:

  • LogP Modulation : The morpholine oxygen reduces logP by ~0.5 units, enhancing aqueous solubility.
  • Metabolic Stability : Morpholine rings resist CYP450 oxidation, extending half-life in vivo.
  • Tissue Distribution : Polar groups limit CNS penetration but improve peripheral targeting .

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